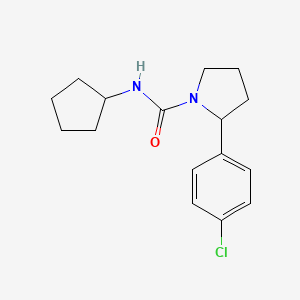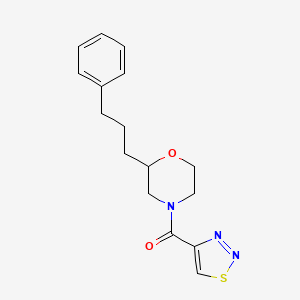![molecular formula C11H16Cl2N4 B6057057 [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)
[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a triazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic activities.
Biochemical and Physiological Effects:
[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of fungi and bacteria, and modulate the expression of various genes involved in cell signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is its broad-spectrum antimicrobial and antitumor activities. This compound has been shown to be effective against a wide range of fungi, bacteria, and cancer cells. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Several future directions for the use of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride in scientific research have been proposed. These include the development of new drugs based on this compound for the treatment of cancer, infectious diseases, and neurological disorders. Further studies are also needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in other areas of medicine.
In conclusion, [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound exhibits various biological activities, including antifungal, antibacterial, and antitumor properties. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride holds great promise as a valuable tool for scientific research.
Métodos De Síntesis
Several methods have been reported for the synthesis of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride. One of the most commonly used methods involves the reaction of 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride, followed by the reaction with ethylenediamine. The resulting product is then treated with hydrochloric acid to obtain [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride.
Aplicaciones Científicas De Investigación
[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride has been widely studied for its potential use in scientific research. It has been reported to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
2-(5-benzyl-1H-1,2,4-triazol-4-ium-3-yl)ethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;;/h1-5H,6-8,12H2,(H,13,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJRLZDWMJYFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=[NH+]C(=NN2)CC[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ammonioethyl)-5-benzyl-1H-1,2,4-triazol-4-ium dichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6057023.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)

![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)